molecular formula C23H17Cl2N7O2 B12037204 2,4-Dichloro-N-{2-[((2E)-2-{1-[3-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide CAS No. 478252-14-1

2,4-Dichloro-N-{2-[((2E)-2-{1-[3-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide

Cat. No.: B12037204
CAS No.: 478252-14-1
M. Wt: 494.3 g/mol
InChI Key: SXMJUZHGUDTPOA-CCVNUDIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2,4-Dichloro-N-{2-[((2E)-2-{1-[3-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide involves multiple steps. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

2,4-Dichloro-N-{2-[((2E)-2-{1-[3-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2,4-Dichloro-N-{2-[((2E)-2-{1-[3-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-{2-[((2E)-2-{1-[3-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2,4-Dichloro-N-{2-[((2E)-2-{1-[3-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

478252-14-1

Molecular Formula

C23H17Cl2N7O2

Molecular Weight

494.3 g/mol

IUPAC Name

2,4-dichloro-N-[2-[[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]carbamoyl]phenyl]benzamide

InChI

InChI=1S/C23H17Cl2N7O2/c1-14(15-5-4-6-17(11-15)32-13-26-30-31-32)28-29-23(34)19-7-2-3-8-21(19)27-22(33)18-10-9-16(24)12-20(18)25/h2-13H,1H3,(H,27,33)(H,29,34)/b28-14+

InChI Key

SXMJUZHGUDTPOA-CCVNUDIWSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)/C3=CC(=CC=C3)N4C=NN=N4

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC(=CC=C3)N4C=NN=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.